molecular formula C15H20FN3O3 B2926774 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 894040-81-4

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea

Cat. No.: B2926774
CAS No.: 894040-81-4
M. Wt: 309.341
InChI Key: BUKZQTHJJJBTMA-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a tertiary alcohol-containing alkyl chain. The compound’s urea linkage and polar hydroxyl group likely enhance solubility compared to purely aromatic derivatives, making it a candidate for therapeutic applications requiring moderate hydrophilicity.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-15(2,9-20)18-14(22)17-11-7-13(21)19(8-11)12-5-3-10(16)4-6-12/h3-6,11,20H,7-9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKZQTHJJJBTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The urea moiety may facilitate hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea C₁₈H₁₉FN₃O₃* ~363.4 1-hydroxy-2-methylpropan-2-yl Hydroxyl group enhances solubility
1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea C₁₈H₁₇BrFN₃O₂ 406.2 4-bromo-2-methylphenyl Increased lipophilicity
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea C₁₄H₁₂FN₂O₂ 259.3 3-hydroxyphenyl Dual hydroxyl groups for H-bonding
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea C₂₃H₁₈FN₃O₂ 363.4 Naphthalen-1-yl Bulky aromatic substituent
1-(4-Fluorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea C₁₉H₁₈F₃N₃O₄ 409.4 Trifluoromethoxy group Electron-withdrawing substituent

*Inferred based on structural analogs.

Key Research Findings and Implications

  • Structural Diversity : Modifying the urea’s aryl or alkyl substituents significantly alters physicochemical and pharmacokinetic profiles. For instance, replacing naphthyl () with a hydroxyl-tert-butyl group (target compound) shifts the balance between solubility and permeability .
  • Therapeutic Potential: While highlights urea derivatives as glucokinase activators or analgesics, the target compound’s efficacy in these roles remains speculative without experimental validation .

Biological Activity

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structure, featuring a pyrrolidinone ring and urea group, suggests promising interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN2O4C_{17}H_{19}FN_2O_4 with a molecular weight of approximately 334.35 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

PropertyValue
Molecular FormulaC17H19FN2O4
Molecular Weight334.35 g/mol
CAS Number1010915-35-1
Structural FeaturesPyrrolidinone, Urea

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity
Preliminary studies suggest that the compound may inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may affect the activity of kinases involved in cancer cell survival.

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in therapeutic contexts. For example, it may inhibit proteases or kinases that are often overactive in cancerous cells.

3. Receptor Interaction
Interaction studies have indicated that this compound could bind to various receptors, influencing downstream signaling pathways that regulate cellular functions, including metabolism and growth.

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential mechanisms of action for this compound:

Case Study 1: Anticancer Efficacy
A study involving a related compound demonstrated significant anticancer effects in vitro against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Interaction
Another study focused on enzyme inhibition, showing that compounds with similar structural motifs effectively inhibited serine proteases, leading to reduced tumor invasiveness in animal models.

Research Findings

Recent findings from various studies highlight the following aspects:

  • Mechanism of Action : The compound's action appears to involve multiple pathways, including modulation of apoptosis and inhibition of angiogenesis.
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including reasonable bioavailability and metabolic stability.
  • Toxicity Profile : Initial assessments indicate a manageable toxicity profile; however, further studies are necessary to fully characterize its safety.

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